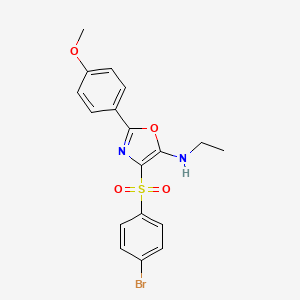![molecular formula C9H16Cl2N2 B2947543 2-[(Ethylamino)methyl]aniline dihydrochloride CAS No. 91054-61-4](/img/structure/B2947543.png)
2-[(Ethylamino)methyl]aniline dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(Ethylamino)methyl]aniline dihydrochloride is a chemical compound with the molecular formula C9H16Cl2N2. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is typically available in a powdered form and is known for its stability under normal storage conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Ethylamino)methyl]aniline dihydrochloride involves the reaction of 2-[(Ethylamino)methyl]aniline with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process involves the following steps:
- Dissolution of 2-[(Ethylamino)methyl]aniline in an appropriate solvent.
- Addition of hydrochloric acid to the solution.
- Stirring the mixture at a controlled temperature until the reaction is complete.
- Isolation and purification of the product by filtration and drying .
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature and pH, are carefully monitored and controlled to optimize the production process .
化学反应分析
Types of Reactions
2-[(Ethylamino)methyl]aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can undergo substitution reactions, where the ethylamino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Compounds with different functional groups replacing the ethylamino group.
科学研究应用
2-[(Ethylamino)methyl]aniline dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.
Biology: Employed in the study of biological processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-[(Ethylamino)methyl]aniline dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 2-[(Methylamino)methyl]aniline dihydrochloride
- 2-[(Propylamino)methyl]aniline dihydrochloride
- 2-[(Butylamino)methyl]aniline dihydrochloride
Uniqueness
2-[(Ethylamino)methyl]aniline dihydrochloride is unique due to its specific ethylamino group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications .
属性
IUPAC Name |
2-(ethylaminomethyl)aniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c1-2-11-7-8-5-3-4-6-9(8)10;;/h3-6,11H,2,7,10H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPIRVQBNYKGAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=CC=C1N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2E)-3-(furan-2-yl)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}prop-2-en-1-one](/img/structure/B2947460.png)
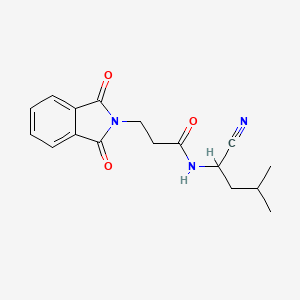
![2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2947464.png)
![2-[12-Chloro-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol](/img/structure/B2947466.png)
![Tert-butyl (2R)-2-[[4-(prop-2-enoylamino)benzoyl]amino]butanoate](/img/structure/B2947467.png)
![3-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl cyclopropanecarboxylate](/img/structure/B2947470.png)
![N-(2,4-dimethoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2947472.png)
![4-(5-Methyl-6-(p-tolylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate](/img/structure/B2947474.png)
![2-(1-Methylpyrazol-4-yl)-4-[(E)-2-phenylethenyl]sulfonylmorpholine](/img/structure/B2947475.png)
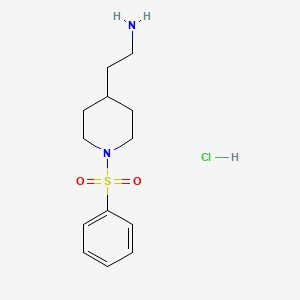
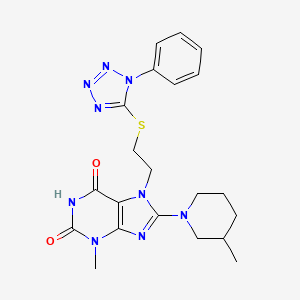
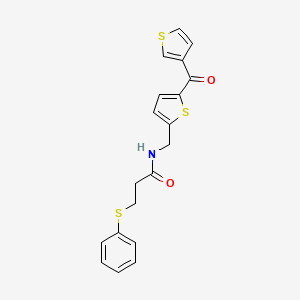
![2-[(3,3-Difluorocyclobutyl)methoxy]-5-fluoropyridine](/img/structure/B2947480.png)
